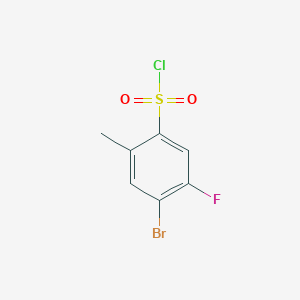

4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride

CAS No.: 1208076-97-4

Cat. No.: VC7635767

Molecular Formula: C7H5BrClFO2S

Molecular Weight: 287.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1208076-97-4 |

|---|---|

| Molecular Formula | C7H5BrClFO2S |

| Molecular Weight | 287.53 |

| IUPAC Name | 4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3 |

| Standard InChI Key | AFFPJHQMSGQUNK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride, reflects its substitution pattern:

-

Sulfonyl chloride (-SOCl) at position 1.

-

Bromine (Br) at position 4.

-

Fluorine (F) at position 5.

-

Methyl (-CH) at position 2.

The SMILES notation and InChI key AFFPJHQMSGQUNK-UHFFFAOYSA-N provide unambiguous representation of its structure .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 287.53 g/mol |

| Molecular Formula | |

| Topological Surface Area | 34.14 Ų |

| LogP (Partition Coefficient) | 2.82 |

| Rotatable Bonds | 1 |

The electron-withdrawing effects of bromine and fluorine enhance the electrophilicity of the sulfonyl chloride group, while the methyl group introduces steric hindrance, influencing solubility and reaction kinetics .

Synthesis and Production

Synthetic Routes

The synthesis typically involves sulfonylation of a pre-substituted benzene derivative. A common approach includes:

-

Chlorosulfonation: Treatment of 4-bromo-5-fluoro-2-methylbenzene with chlorosulfonic acid () or sulfuryl chloride () under controlled temperatures (0–10°C) .

-

Purification: Recrystallization or distillation to isolate the product .

Industrial-Scale Production

Industrial methods employ batch processing with rigorous temperature control to manage exothermic reactions. Solvents like dichloromethane or chloroform are used, and Lewis acid catalysts (e.g., ) may accelerate sulfonation .

Reactivity and Applications

Chemical Reactivity

The sulfonyl chloride group () is highly electrophilic, participating in:

-

Nucleophilic Substitution: Reactions with amines, alcohols, or hydrazines yield sulfonamides, sulfonate esters, or sulfonyl hydrazides .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) leverage the bromine substituent for biaryl synthesis .

Applications in Organic Synthesis

| Application | Derivative Formed | Use Case |

|---|---|---|

| Pharmaceutical Intermediates | Sulfonamides | Antibiotics, enzyme inhibitors |

| Agrochemicals | Sulfonate esters | Herbicides, fungicides |

| Material Science | Polymeric sulfonates | Ion-exchange membranes |

For example, sulfonamides derived from this compound are explored for tyrosine kinase inhibition, relevant in cancer therapeutics .

Biological Activity and Research Findings

Enzyme Inhibition

The sulfonyl chloride moiety forms covalent bonds with nucleophilic residues (e.g., cysteine) in enzymes, enabling irreversible inhibition. This property is leveraged in protease and kinase inhibitor development .

| GHS Hazard Statement | Precautionary Measure |

|---|---|

| H314: Causes severe skin burns | P280: Wear protective gloves |

| H302: Harmful if swallowed | P301+P330+P331: If swallowed, rinse mouth |

| H335: Respiratory irritation | P304+P340: Remove to fresh air |

Comparison with Structural Analogues

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride | Chlorine substituent increases electrophilicity | |

| 5-Bromo-4-fluoro-2-methylbenzenesulfonyl fluoride | Fluoride group enhances hydrolytic stability | |

| 2-Methoxy-4-bromo-5-fluorobenzenesulfonyl chloride | Methoxy group reduces reactivity |

The bromine substituent in the target compound facilitates cross-coupling reactions unavailable in chloro or methoxy analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume